BenchChemオンラインストアへようこそ!

TH1834

Histone Acetyltransferase Epigenetics Cancer Research

TH1834 is a rationally designed, first-in-class Tip60 inhibitor with demonstrated selectivity over MOF, unlike MG149. It induces cancer-specific DNA damage and apoptosis, validated in breast and prostate cancer models and in vivo xenograft studies. This compound is essential for precise dissection of MYST family HAT roles in DNA repair.

Molecular Formula C33H40N6O3
Molecular Weight 568.7 g/mol
Cat. No. B3011650
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTH1834
Molecular FormulaC33H40N6O3
Molecular Weight568.7 g/mol
Structural Identifiers
InChIInChI=1S/C33H40N6O3/c40-32(41)26-39-35-33(34-36-39)30-14-10-28(11-15-30)25-38(22-18-27-8-2-1-3-9-27)21-6-7-23-42-31-16-12-29(13-17-31)24-37-19-4-5-20-37/h1-3,8-17H,4-7,18-26H2,(H,40,41)
InChIKeyXERATECPNBWJFP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

TH1834: A Structure-Guided, Specific Tip60 (KAT5) Histone Acetyltransferase Inhibitor for Precision Epigenetic Research


TH1834 is a first-in-class, rationally designed small molecule inhibitor that specifically targets the histone acetyltransferase (HAT) activity of Tip60 (also known as KAT5) [1]. It was developed using structure-based drug design to fit the unique active binding pocket of Tip60, which is characterized by opposite charges at each end of the pocket [1]. This compound induces apoptosis and increases unrepaired DNA damage in breast and prostate cancer cell lines, but does not affect the viability of control, non-cancerous MCF10A cells [1].

The Critical Selectivity Profile of TH1834: Why Not All Tip60 Inhibitors Are Interchangeable


Substituting TH1834 with another Tip60 inhibitor or a broader-spectrum histone acetyltransferase (HAT) inhibitor can fundamentally alter experimental outcomes. While some Tip60 inhibitors like MG149 also inhibit the closely related HAT MOF (IC50 = 47 µM), TH1834 is specifically designed to spare MOF activity, as evidenced by its lack of effect on H4K16 acetylation [1]. This is critical because MOF and Tip60 have distinct, and sometimes opposing, roles in DNA repair and transcriptional regulation [1]. Furthermore, the structural basis for TH1834's activity—derived from its rational design to fit a specific pocket in Tip60—means that analogs or less specific inhibitors may not replicate its precise mechanism of action or its selective induction of DNA damage in cancer cells without affecting normal cells [1].

Quantitative Differentiation of TH1834: Head-to-Head Evidence for Scientific Selection


Superior Selectivity for Tip60 over the Closely Related HAT, MOF

A key differentiator for TH1834 is its selective inhibition of Tip60 without affecting the activity of the closely related histone acetyltransferase MOF. This contrasts with other Tip60 inhibitors, such as MG149, which exhibits similar potency for both Tip60 (IC50 = 74 µM) and MOF (IC50 = 47 µM) [1]. In vitro assays with TH1834 demonstrated a specific reduction in H4K16 acetylation, a known Tip60 target, while MOF activity remained unchanged [1].

Histone Acetyltransferase Epigenetics Cancer Research

Quantitative Impact on H3K4 Acetylation: Comparison with NU9056

In a direct comparison, both TH1834 and the Tip60 inhibitor NU9056 were evaluated for their ability to reduce H3K4 acetylation in breast cancer cell lines. While the study did not report a single quantified difference, it observed that both inhibitors induced significant decreases or a trend toward a decrease in H3K4ac in different chromatin compartments [1]. This demonstrates that TH1834 is a viable tool for modulating H3K4 acetylation, a key epigenetic mark, comparable to the established inhibitor NU9056.

Breast Cancer Chromatin Immunoprecipitation Epigenetic Profiling

Differential Induction of DNA Damage: Cancer-Specific Activity vs. Normal Cells

TH1834 treatment induces unrepaired DNA damage specifically in breast cancer cell lines, but not in the control, non-cancerous MCF10A cell line. In a study by Gao et al., pre-treatment of breast cancer cells (MCF7) with 500 µM TH1834 for 1 hour prior to 2 Gy ionizing radiation (IR) resulted in a significant reduction in 53BP1 ionizing radiation-induced foci (IRIF) resolution, indicative of increased unrepaired DNA damage [1]. This effect was not observed in MCF10A cells [1].

DNA Damage Response Cancer Cell Biology Ionizing Radiation

In Vivo Tumor Growth Inhibition: Direct Evidence from Xenograft Models

TH1834 has demonstrated significant antitumor activity in vivo, reducing breast cancer progression in xenograft models [1][2]. In a study on non-small cell lung cancer (NSCLC), treatment with TH1834 at 10 mg/kg (administered intraperitoneally five times per week for three weeks) resulted in comparable antitumor effects to genetic knockdown of Tip60, showing tumor-specific efficacy without overt effects on normal tissues [3].

Xenograft Models In Vivo Pharmacology Non-Small Cell Lung Cancer

Optimized Application Scenarios for TH1834 in Advanced Epigenetic and Oncology Research


Dissecting Tip60-Specific vs. MOF-Mediated Functions in DNA Damage Repair

Researchers seeking to untangle the specific contributions of the MYST family HATs Tip60 and MOF to DNA damage signaling should utilize TH1834. Its demonstrated selectivity for Tip60 over MOF (unlike MG149) allows for clean, interpretable results when assessing the role of Tip60 in 53BP1 foci resolution and homologous recombination repair, without confounding off-target inhibition of MOF [1].

Investigating Cancer-Specific Vulnerabilities in Breast and Prostate Cancer Models

TH1834 is an ideal tool for studies aiming to exploit synthetic lethal interactions or cancer-specific DNA damage responses. Its ability to induce significant unrepaired DNA damage in MCF7 breast cancer cells following ionizing radiation, while sparing non-cancerous MCF10A cells, makes it a valuable compound for screening and validation studies focused on cancer-selective cytotoxicity [1].

Validating Target Engagement and Epigenetic Modulation in Xenograft Studies

For in vivo pharmacodynamics studies, TH1834 is a suitable tool compound for validating the role of Tip60 inhibition in tumor progression. Its established efficacy in reducing tumor growth in both breast cancer and NSCLC xenograft models at a defined dose of 10 mg/kg provides a reliable starting point for animal studies, facilitating the translation of in vitro findings to physiologically relevant systems [2][3].

Comparative Epigenetic Profiling of HAT Inhibitors on H3K4 Acetylation

TH1834 serves as a critical comparator compound in studies evaluating the effects of different HAT inhibitors on the chromatin landscape. Its demonstrated, quantifiable impact on H3K4 acetylation in breast cancer cell lines allows researchers to benchmark the effects of novel Tip60 inhibitors or other epigenetic modulators against a well-characterized, selective tool [4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
Explore Hub


Quote Request

Request a Quote for TH1834

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.